N2-(3-methylphenyl)-N4-(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Description

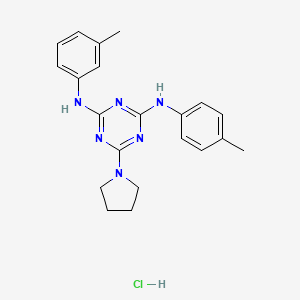

This compound belongs to the 1,3,5-triazine diamine class, characterized by a triazine core substituted with two aryl amine groups (3-methylphenyl and 4-methylphenyl) and a pyrrolidin-1-yl moiety at position 4. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

2-N-(3-methylphenyl)-4-N-(4-methylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6.ClH/c1-15-8-10-17(11-9-15)22-19-24-20(23-18-7-5-6-16(2)14-18)26-21(25-19)27-12-3-4-13-27;/h5-11,14H,3-4,12-13H2,1-2H3,(H2,22,23,24,25,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMUOVXBMGGTGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC=CC(=C4)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2-(3-methylphenyl)-N4-(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the class of triazine derivatives. Its unique molecular structure, characterized by a triazine ring and various aromatic substituents, suggests potential biological activities that warrant further investigation. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H24ClN6

- Molecular Weight : 414.91 g/mol

- Structural Features : The compound features a triazine ring with nitrogen atoms at positions 1, 3, and 5, along with pyrrolidine and methylphenyl substituents which may enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. These include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It has the potential to act as a modulator for various receptors, influencing cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that triazine derivatives exhibit significant anticancer activity. For instance:

| Compound | Activity | Reference |

|---|---|---|

| N2-(3-methylphenyl)-N4-(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine | Induces apoptosis in cancer cells | |

| N2-(m-tolyl)-N4-(p-methoxyphenyl)-6-pyrrolidin-1-yl-triazine | Neuroprotective effects |

In vitro studies demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines through apoptosis induction.

Neuroprotective Effects

The compound has also shown promise in neuroprotection. It may exert protective effects against oxidative stress and neuroinflammation in neuronal cells.

Case Studies

A study published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. The results indicated:

- Cell Line Used : MCF-7 (breast cancer)

- Concentration Range : 10 µM to 100 µM

- Findings : A dose-dependent inhibition of cell viability was observed with an IC50 value of approximately 25 µM.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural variations among analogous triazine derivatives and their hypothesized effects:

Key Findings from Structural Analysis:

Electron-Donating vs. Electron-Withdrawing Groups :

- The target compound’s methyl groups enhance lipophilicity and may stabilize hydrophobic interactions in binding pockets .

- Methoxy (in ) or chlorine (in ) substituents introduce polarity or electronic effects that could modulate target affinity or metabolic pathways .

Piperazine () provides a larger, more basic ring, which may improve solubility and duration of action through salt formation .

Steric and Solubility Considerations :

- Complex substituents () increase steric hindrance, likely reducing bioavailability but improving water solubility due to polar groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.